molecular formula C18H25NO4S B2630636 4-methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine CAS No. 1705535-64-3

4-methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine

Cat. No.: B2630636
CAS No.: 1705535-64-3
M. Wt: 351.46
InChI Key: XVDWPBUPWLOTJP-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with methanesulfonyl and phenyloxane-carbonyl groups. Its molecular formula is C14H19NO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenyloxane-4-carbonyl chloride with piperidine in the presence of a base, followed by the introduction of the methanesulfonyl group using methanesulfonyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted piperidine compounds.

Scientific Research Applications

4-Methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The piperidine ring and phenyloxane-carbonyl group also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methanesulfonyl-piperidine-4-carbaldehyde
  • 4-Methanesulfonyl-piperidine
  • 4-(Methanesulfonyl)phenylboronic acid

Uniqueness

4-Methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methanesulfonyl and phenyloxane-carbonyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-24(21,22)16-7-11-19(12-8-16)17(20)18(9-13-23-14-10-18)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWPBUPWLOTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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